2-Iodo-4-methyl-1,3-oxazole
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Overview
Description
2-Iodo-4-methyl-1,3-oxazole is a chemical compound with the molecular formula C4H4INO. It has a molecular weight of 208.99 . It is typically stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is usually in powder form .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as 2-Iodo-4-methyl-1,3-oxazole, involves various methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 positions. This method has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the use of a quaternary ammonium hydroxide ion exchange resin to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The molecular structure of 2-Iodo-4-methyl-1,3-oxazole is represented by the InChI code 1S/C4H4INO/c1-3-2-7-4(5)6-3/h2H,1H3 . The InChI key is XPNRKYOOXJFVCZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 2-Iodo-4-methyl-1,3-oxazole are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Other reactions involve the use of a quaternary ammonium hydroxide ion exchange resin to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Physical And Chemical Properties Analysis
2-Iodo-4-methyl-1,3-oxazole is a powder with a molecular weight of 208.99 .Scientific Research Applications
- Researchers have synthesized and screened various 2-iodo-4-methyl-1,3-oxazole derivatives for their antibacterial potential. Notably, compounds like 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one exhibited potent antibacterial activity against E. coli and Xanthomonas citri .
- Among the tested compounds, 3-(2-(2-hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one demonstrated moderate antifungal activity .
- Oxazole derivatives, including 2-iodo-4-methyl-1,3-oxazole, have been associated with anti-inflammatory properties .
- Although direct studies on its antitubercular activity are scarce, oxazole derivatives have shown promise in this field .
Antimicrobial Activity
Antifungal Properties
Anti-Inflammatory Applications
Antitubercular Research
Other Biological Activities
Safety and Hazards
The safety information for 2-Iodo-4-methyl-1,3-oxazole indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . These statements correspond to hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation, respectively .
Mechanism of Action
Target of Action
This compound belongs to the oxazole family, which is known to interact with a wide range of biological targets
Mode of Action
Oxazole derivatives are known to interact with their targets through various mechanisms, such as nucleophilic attack . The specific interactions between 2-Iodo-4-methyl-1,3-oxazole and its targets remain to be elucidated.
Biochemical Pathways
Oxazole derivatives have been reported to influence a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected by 2-Iodo-4-methyl-1,3-oxazole are yet to be determined.
Pharmacokinetics
Its molecular weight is 208.99 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the diverse biological activities of oxazole derivatives , it is likely that 2-Iodo-4-methyl-1,3-oxazole could have multiple effects at the molecular and cellular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodo-4-methyl-1,3-oxazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the storage temperature for 2-Iodo-4-methyl-1,3-oxazole is 4 degrees Celsius , suggesting that it may be sensitive to heat
properties
IUPAC Name |
2-iodo-4-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INO/c1-3-2-7-4(5)6-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNRKYOOXJFVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1539210-11-1 |
Source
|
Record name | 2-iodo-4-methyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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